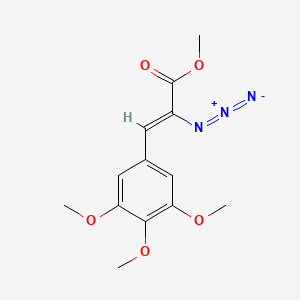

methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,4,5-trimethoxycinnamate is an organic compound . It is a solid with a white to light yellow crystalline appearance . It has a good solubility in solvents and slightly dissolves in water, but more easily dissolves in organic solvents such as ethanol and ether . It has an aromatic smell .

Synthesis Analysis

The preparation method of Methyl 3,4,5-trimethoxycinnamate usually involves the reaction of 3,4,5-trimethoxycinnamic acid with methanol . This esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid at an appropriate temperature .Molecular Structure Analysis

The molecular formula of Methyl 3,4,5-trimethoxycinnamate is C13H16O5 . Its average mass is 252.263 Da and its monoisotopic mass is 252.099777 Da .Physical And Chemical Properties Analysis

Methyl 3,4,5-trimethoxycinnamate has a density of 1.1±0.1 g/cm3 . Its boiling point is 370.6±37.0 °C at 760 mmHg . The flash point is 163.5±26.5 °C .Scientific Research Applications

Conversion in Hydrocarbon Reactions

Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate can play a role in hydrocarbon reactions. A study on the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5 highlights the mechanistic differences in the formation of various alkenes. This insight could be significant for understanding and possibly controlling the selectivity in methanol-to-alkenes catalysis (Svelle et al., 2006).

Application in Asymmetric Synthesis

In the field of asymmetric synthesis, the compound can be used as a precursor for synthesizing gamma-hydroxy-alpha-amino acid synthons, as shown by the sequential diastereoselective addition and allylic azide isomerization of syn- and anti-alpha-azido-beta-(dimethylphenylsilyl)-(E)-hex-4-enoates (Panek et al., 1992).

Potential as an Antimicrobial Agent

A study focused on a similar compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate (MFMSC), demonstrated its potential as an antimicrobial agent and inhibitor of penicillin-binding protein, which might suggest similar properties for the compound (Murugavel et al., 2016).

Role in Catalysis

The compound may play a role in catalytic processes, as demonstrated in studies on zeolite-catalyzed methylation reactions. These studies explore how different catalysts, including zeolite H-ZSM-5, facilitate the methylation of various alkenes, which could be relevant to the compound's role in catalytic systems (Svelle et al., 2005; 2009).

Synthesis of Heterocyclic Systems

The compound can be utilized in the synthesis of heterocyclic systems, as seen in the preparation of various functionalized enynes and enediynes (Myers et al., 1989).

Safety and Hazards

Methyl 3,4,5-trimethoxycinnamate has relatively low hazards to humans and the environment . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, contact with high temperatures, sources of ignition, and substances such as acids and bases should be avoided . According to the regulations for the use of chemicals, appropriate protective equipment such as gloves and goggles should be worn during use .

properties

IUPAC Name |

methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(15-16-14)13(17)21-4/h5-7H,1-4H3/b9-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGCTEJSGXDUNK-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(/C(=O)OC)\N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)

![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)